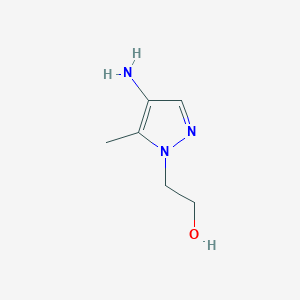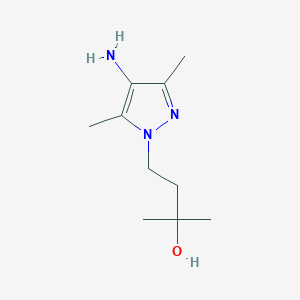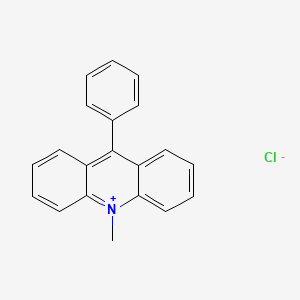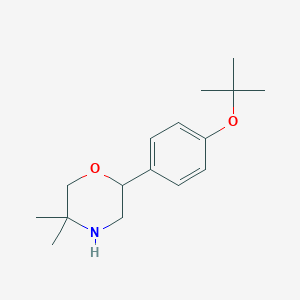
3-Hydroxyphenyl 4,4,4-trifluorobutane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxyphenyl 4,4,4-trifluorobutane-1-sulfonate: is an organic compound characterized by the presence of a hydroxyphenyl group and a trifluorobutane sulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyphenyl 4,4,4-trifluorobutane-1-sulfonate typically involves the reaction of 3-hydroxyphenol with 4,4,4-trifluorobutane-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, thereby ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Hydroxyphenyl 4,4,4-trifluorobutane-1-sulfonate can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, in the presence of a suitable base.
Major Products Formed:
Oxidation: Quinones, oxidized derivatives.
Reduction: Reduced derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Hydroxyphenyl 4,4,4-trifluorobutane-1-sulfonate is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a probe or reagent to study enzyme activities and biochemical pathways. Its trifluorobutane sulfonate group can interact with biological molecules, providing insights into molecular interactions.
Medicine: Potential applications in medicinal chemistry include the development of new drugs or therapeutic agents. The compound’s unique structure may offer advantages in terms of bioavailability and target specificity.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Hydroxyphenyl 4,4,4-trifluorobutane-1-sulfonate involves its interaction with molecular targets through its hydroxyphenyl and trifluorobutane sulfonate groups. These interactions can lead to changes in the structure and function of target molecules, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 3-Hydroxyphenyl 4,4,4-trifluorobutane-1-carboxylate
- 3-Hydroxyphenyl 4,4,4-trifluorobutane-1-phosphate
- 3-Hydroxyphenyl 4,4,4-trifluorobutane-1-nitrate
Comparison: Compared to similar compounds, 3-Hydroxyphenyl 4,4,4-trifluorobutane-1-sulfonate is unique due to its sulfonate group, which imparts distinct chemical properties such as increased solubility in water and enhanced reactivity in nucleophilic substitution reactions. The trifluorobutane moiety also contributes to its stability and resistance to metabolic degradation, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
1956327-62-0 |
|---|---|
Formule moléculaire |
C10H11F3O4S |
Poids moléculaire |
284.25 g/mol |
Nom IUPAC |
(3-hydroxyphenyl) 4,4,4-trifluorobutane-1-sulfonate |
InChI |
InChI=1S/C10H11F3O4S/c11-10(12,13)5-2-6-18(15,16)17-9-4-1-3-8(14)7-9/h1,3-4,7,14H,2,5-6H2 |
Clé InChI |
KUZRGOYEGKUIGA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OS(=O)(=O)CCCC(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one](/img/structure/B13085574.png)
![4-[(2-Methylbutan-2-yl)oxy]aniline](/img/structure/B13085577.png)



![1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13085602.png)





![1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea](/img/structure/B13085635.png)

